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Introduction
3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a bifunctional molecule of

significant interest in drug discovery and development. Its phenylboronic acid moiety serves as

a versatile handle for covalent interactions, particularly with diols, making it a valuable building

block for sensors and targeted drug delivery systems. The dimethylaminoethylcarbamoyl side

chain can influence solubility, pharmacokinetic properties, and potential therapeutic

interactions. A thorough understanding of its structural and electronic properties through

spectroscopic analysis is paramount for its effective application.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As

experimental spectra for this specific compound are not readily available in public databases,

this guide utilizes predicted data, supported by established principles of spectroscopic

interpretation and data from structurally related compounds. This approach offers a robust

framework for researchers to understand, identify, and utilize this compound in their work.
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data.

Caption: Molecular structure of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the absence of publicly available experimental spectra, the following data is

predicted based on established NMR prediction algorithms and analysis of similar structures.

¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum provides information on the chemical environment of each

proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid (in ppm, relative to TMS)
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Proton(s)

Predicted

Chemical Shift

(ppm)

Multiplicity Integration
Assignment

Rationale

Ar-H 8.2 - 7.5 m 4H

Protons on the

aromatic ring,

deshielded by

the electron-

withdrawing

boronic acid and

amide groups.

-NH- ~8.5 br s 1H

Amide proton,

often broad due

to quadrupole

broadening and

exchange. Its

chemical shift is

solvent-

dependent.

-CH₂-N(CH₃)₂ ~3.6 t 2H

Methylene

protons adjacent

to the amide

nitrogen,

appearing as a

triplet due to

coupling with the

adjacent CH₂

group.

-CH₂-N(CH₃)₂ ~2.8 t 2H Methylene

protons adjacent

to the

dimethylamino

group, appearing

as a triplet due to

coupling with the
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adjacent CH₂

group.

-N(CH₃)₂ ~2.3 s 6H

Methyl protons of

the

dimethylamino

group, appearing

as a singlet.

-B(OH)₂ 8.0 - 7.0 br s 2H

Protons of the

boronic acid

hydroxyl groups,

often broad and

may exchange

with water in the

solvent.

Caption: Predicted ¹H NMR spectrum assignments.

¹³C NMR (Carbon-13 NMR) Spectroscopy
The predicted ¹³C NMR spectrum reveals the number and types of carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid (in ppm)
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Carbon(s)
Predicted Chemical Shift

(ppm)
Assignment Rationale

C=O ~168
Carbonyl carbon of the amide

group, highly deshielded.

Ar-C 135 - 125

Aromatic carbons. The carbon

attached to the boronic acid

group will be at the lower end

of this range.

-CH₂-NH- ~40
Methylene carbon adjacent to

the amide nitrogen.

-CH₂-N(CH₃)₂ ~58
Methylene carbon adjacent to

the dimethylamino group.

-N(CH₃)₂ ~45
Methyl carbons of the

dimethylamino group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing

their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid
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Frequency (cm⁻¹) Vibration Functional Group

3400 - 3200 (broad) O-H stretch Boronic acid (-B(OH)₂)

~3300 N-H stretch Amide (-NH-)

3100 - 3000 C-H stretch Aromatic

2950 - 2800 C-H stretch Aliphatic (CH₂, CH₃)

~1650 C=O stretch (Amide I) Amide

~1550 N-H bend (Amide II) Amide

1600, 1475 C=C stretch Aromatic

~1350 B-O stretch Boronic acid

~1100 C-N stretch Amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, the expected

molecular ion peak and potential fragmentation pathways are outlined below.

Table 4: Predicted Mass Spectrometry Data for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid
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m/z Ion Notes

236.13 [M]⁺
Molecular ion (for

C₁₁H₁₇BN₂O₃)

237.13 [M+H]⁺
Protonated molecular ion (in

ESI+)

218.12 [M-H₂O]⁺
Loss of a water molecule from

the boronic acid group.

192.11 [M-B(OH)₂]⁺ Loss of the boronic acid group.

164.08 [M - C₂H₇N₂O]⁺
Fragmentation of the side

chain.

72.08 [C₄H₁₀N]⁺
Fragment corresponding to the

dimethylaminoethyl group.

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. The

actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: 16-32 scans, 2-5 second relaxation delay.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total

Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the

specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the [M+H]⁺ ion.
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EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. Acquire the mass

spectrum to observe the molecular ion [M]⁺ and its fragmentation pattern.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid. By understanding the

expected NMR, IR, and MS spectral features, researchers can confidently identify and

characterize this important molecule, facilitating its application in various fields of chemical and

pharmaceutical research. While the data presented is theoretical, it is grounded in well-

established spectroscopic principles and provides a valuable reference for experimental work.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid: A Technical Guide]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1439238#spectroscopic-
data-nmr-ir-ms-for-3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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